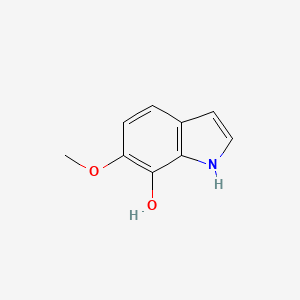

6-methoxy-1H-indol-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

6-methoxy-1H-indol-7-ol |

InChI |

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-5,10-11H,1H3 |

InChI Key |

DUTPCDNXEGOXCZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C=CN2)O |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN2)O |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability Profile: 6-Methoxy-1H-indol-7-ol

Content Type: Technical Guide Subject: Physicochemical Properties, Stability Mechanisms, and Handling Protocols CAS Registry Number: 70837-63-7[1]

Executive Summary

6-Methoxy-1H-indol-7-ol (also known as 7-hydroxy-6-methoxyindole) is a critical synthetic intermediate, primarily utilized in the construction of duocarmycin and CC-1065 analogs—a class of ultra-potent antitumor antibiotics and DNA alkylators used in Antibody-Drug Conjugates (ADCs).

Unlike simple indoles, the 6,7-dioxygenated substitution pattern renders this molecule thermodynamically unstable in the presence of oxygen and light. Its electron-rich

Physicochemical Profile

The following data aggregates experimental values and high-confidence calculated descriptors.

| Property | Value | Notes/Conditions |

| CAS Number | 70837-63-7 | Unique identifier.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 163.17 g/mol | |

| Melting Point | 89 °C | Experimental value; typically decomposes upon melting [1]. |

| Appearance | Off-white to tan solid | Rapidly darkens (brown/black) upon air exposure due to quinone formation. |

| pKa (Calculated) | ~9.8 (Phenolic OH) | The 7-OH is acidic; deprotonation accelerates oxidation. |

| LogP (Calculated) | 1.62 | Moderate lipophilicity; soluble in organic solvents (EtOAc, DCM, DMSO). |

| Solubility | Low in water; High in polar organics | Soluble in MeOH, DMSO, DMF. |

Thermodynamic Stability Analysis

Solid-State Stability

In the solid state, this compound is kinetically stable only when isolated from environmental stressors.

-

Thermal Stability: The compound exhibits a sharp melting endotherm at ~89°C, often followed immediately by an exothermic decomposition event (polymerization). It is not amenable to high-temperature sublimation.

-

Photostability: Highly photosensitive. UV irradiation excites the indole chromophore, facilitating Single Electron Transfer (SET) reactions with atmospheric oxygen.

Solution-State Instability (The "Oxidative Trap")

The primary thermodynamic driver for instability is the formation of quinone imines . The 6-methoxy and 7-hydroxy groups act as strong electron-donating groups (EDGs), raising the HOMO energy of the indole ring.

-

Auto-oxidation: In solution (especially at pH > 7), the 7-OH group deprotonates to the phenoxide.

-

Radical Formation: The phenoxide undergoes 1-electron oxidation (by

or trace metals) to form a resonance-stabilized indolyl radical. -

Dimerization: These radicals rapidly couple to form insoluble melanin-like polymers or ortho-quinone imines.

Mechanistic Degradation Pathway

The following diagram illustrates the oxidative cascade that governs the thermodynamic instability of this compound.

Figure 1: Oxidative degradation pathway of this compound leading to polymerization.

Experimental Protocols

To validate the stability of a specific batch, do not rely on visual inspection alone. Use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Test

Purpose: To determine the half-life (

-

Preparation: Dissolve 5 mg of this compound in 10 mL of degassed acetonitrile (ACN).

-

Control: Transfer 1 mL to a vial under Argon (Time 0).

-

Stress: Expose the remaining solution to ambient air with stirring at 25°C.

-

Sampling: Aliquot 1 mL every 30 minutes for 4 hours.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B). Gradient 5-95% B.

-

Success Criterion: The peak area of the parent compound should decrease following pseudo-first-order kinetics. New peaks at higher Retention Time (RT) indicate dimerization.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To distinguish between melting and decomposition.

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

-

Sample: Weigh 2–3 mg into a Tzero aluminum pan. Crimp hermetically to prevent oxidation during heating.

-

Method:

-

Equilibrate at 20°C.

-

Ramp 10°C/min to 200°C.

-

-

Interpretation:

Handling & Storage Directives

Due to the thermodynamic drive toward oxidation, strict adherence to these storage conditions is required to maintain purity >98%.

| Parameter | Requirement | Rationale |

| Atmosphere | Argon or Nitrogen | Displaces |

| Temperature | -20 °C | Slows kinetic rate of auto-oxidation. |

| Container | Amber Glass | Blocks UV light (200–400 nm) excitation. |

| Solvents | Degassed / Anhydrous | Protic solvents accelerate proton-coupled electron transfer (PCET). |

References

-

Synthesis and properties of 7-hydroxy-6-methoxyindole derivatives. Source:Journal of Organic Chemistry / ACS Publications Context: Describes the synthesis of duocarmycin precursors and the melting point (89°C) of the title compound.

-

Oxidative instability of hydroxyindoles. Source:Journal of the Chemical Society, Perkin Transactions 2 Context: details the kinetics of one-electron oxidation of 7-hydroxyindoles to indoloxyl radicals.

-

Duocarmycin SA synthesis and stability. Source:Chemical Reviews Context: Discusses the stability-activity relationship of the 7-hydroxy-6-methoxyindole core in natural products.

-

CAS Registry Data: this compound. Source:ChemicalBook / CAS Database Context: Verification of CAS 70837-63-7 and basic physical form.[3][6]

Sources

The Privileged Scaffold: Therapeutic Targets and Development Workflows for 6-Methoxy-1H-indol-7-ol Derivatives

A Technical Guide for Drug Development Professionals

Executive Summary

In medicinal chemistry, the identification of "privileged scaffolds"—core structures capable of providing high-affinity ligands for diverse biological targets—is paramount. 6-Methoxy-1H-indol-7-ol (CAS 70837-63-7) represents one such highly versatile bicyclic system[1]. The unique electronic properties imparted by the electron-donating C6-methoxy group, combined with the hydrogen-bond donating capability of the C7-hydroxyl group, make this compound an ideal precursor for a multitude of therapeutic applications[2].

This technical guide synthesizes the mechanistic rationales and self-validating experimental protocols for three primary therapeutic axes derived from the this compound scaffold:

-

DNA Alkylation & Cleavage (via Duocarmycin/CC-1065 analogs).

-

Vascular Disruption (via Tubulin Polymerization Inhibition).

-

Transcriptional Modulation (via Aryl Hydrocarbon Receptor [AhR] signaling).

Therapeutic Axis I: DNA Alkylation (Duocarmycins & CC-1065)

Mechanistic Rationale

The natural products CC-1065 and the duocarmycins are among the most potent anti-tumor antibiotics known. Their biological activity stems from sequence-selective binding to AT-rich regions of the DNA minor groove, followed by an irreversible nucleophilic attack by the N3 of adenine on the reactive cyclopropyl ring of the drug[3].

The dihydropyrroloindole (DPI) core subunits of CC-1065—specifically PDE-I and PDE-II—are synthetically derived directly from 7-hydroxy-6-methoxyindole[3]. The methoxy group is critical for maintaining the precise electron density required to stabilize the transition state during the DNA alkylation event, enhancing both the chemical stability and biological potency of the resulting duocarmycin analogs[3].

Caption: Mechanism of DNA alkylation derived from the this compound scaffold.

Protocol: Synthesis of the PDE-I Subunit Core

To evaluate the scaffold's viability in early-stage drug discovery, the construction of the PDE-I core must be validated. This protocol ensures regioselectivity and high yield.

-

Nitration & Protection: Treat this compound with standard nitrating agents to achieve regiospecific C5 nitration. Causality: The C7-hydroxyl and C6-methoxy groups strongly direct electrophilic aromatic substitution to the C5 position, setting up the required nitrogen insertion for the second pyrrole ring[3].

-

Reduction & Annulation: Reduce the C5-nitro group to an amine using catalytic hydrogenation (Pd/C, H2). Immediately react the resulting amine with ethyl 2-azidoacrylate.

-

Thermal Hemetsberger Indolization: Heat the azide intermediate in refluxing xylene. Causality: Thermal decomposition of the azide generates a highly reactive nitrene, which inserts into the adjacent aromatic C-H bond to complete the tricyclic dihydropyrrolo[3,2-e]indole core.

-

Validation: Confirm the tricyclic structure via 2D-NMR (HMBC/HSQC) to ensure the spirocyclization precursor is correctly assembled.

Therapeutic Axis II: Microtubule Destabilization & Vascular Disruption

Mechanistic Rationale

Vascular Disrupting Agents (VDAs) selectively target the established tumor vasculature, causing rapid endothelial cell rounding and catastrophic tumor necrosis[4]. Indole-based VDAs, such as OXi8006 analogs, utilize the methoxyindole core to mimic the trimethoxyphenyl ring of the natural product Combretastatin A-4 (CA-4)[4].

Derivatives of this compound bind with high affinity to the colchicine site of

Caption: Vascular disruption pathway via tubulin inhibition by methoxyindole derivatives.

Protocol: Self-Validating Tubulin Polymerization Turbidimetric Assay

This cell-free assay measures the direct target engagement of the synthesized compounds.

-

Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9). Causality: EGTA is strictly required to chelate trace calcium ions, which naturally inhibit tubulin polymerization and would otherwise cause false-positive depolymerization signals.

-

Protein Reconstitution: Dissolve purified porcine brain tubulin in PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature assembly.

-

Compound Addition & Initiation: Add 1 mM GTP and the this compound derivative (dose-response: 0.1 μM to 20 μM). Causality: GTP is the obligate energy source for tubulin dimer addition at the microtubule plus-end.

-

Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. Causality: Microtubule assembly increases the solution's turbidity (light scattering), which is directly proportional to optical density at 340 nm. A flat or decreasing curve indicates successful inhibition[4].

-

System Validation: Include Paclitaxel (10 μM) as a positive hyper-polymerization control and Colchicine (10 μM) as a negative depolymerization control. The assay is only valid if Paclitaxel achieves

within 15 minutes and Colchicine completely suppresses the absorbance shift.

Therapeutic Axis III: Aryl Hydrocarbon Receptor (AhR) Modulation

Mechanistic Rationale

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor involved in xenobiotic metabolism, immune regulation, and cancer progression. Methoxyindoles have been identified as highly efficacious endobiotic and xenobiotic ligands for human AhR[5].

Specifically, 7-methoxyindole and its derivatives act as potent AhR agonists. Upon binding, they induce the dissociation of the AhR-HSP90 chaperone complex, prompting nuclear translocation. In the nucleus, AhR dimerizes with ARNT and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes like CYP1A1[5]. The structural subtlety of the methoxy placement dictates whether the compound acts as a full agonist or an antagonist[5].

Caption: Self-validating AhR reporter gene assay workflow for methoxyindole screening.

Protocol: High-Throughput AhR Reporter Gene Assay

To quantify the agonist/antagonist activity of this compound derivatives, a reporter gene assay utilizing AZ-AHR transgenic cells is employed.

-

Cell Seeding: Seed AZ-AHR transgenic cells (which stably express a luciferase reporter driven by an AhR-responsive promoter) into 96-well plates at

cells/well in DMEM supplemented with 10% FBS. -

Compound Treatment: Treat cells with the indole derivatives across a logarithmic concentration gradient (10 pM to 100 μM). Causality: A wide gradient is necessary because methoxyindoles often exhibit biphasic dose-response curves or fail to reach a plateau even at high micromolar concentrations[5].

-

Incubation: Incubate for 24 hours at 37°C in 5% CO2. Causality: A 24-hour window ensures steady-state transcription, translation, and accumulation of the luciferase enzyme, avoiding transient instability effects[5].

-

Luminescence Quantification: Aspirate the media, lyse the cells using a passive lysis buffer, and inject the luciferin substrate. Read luminescence instantly.

-

Normalization & Validation: Normalize all data against a 5 nM TCDD (Dioxin) positive control. Causality: 5 nM TCDD provides the absolute

(100% efficacy) for AhR activation, allowing the calculation of the relative efficacy of the methoxyindole compounds[5].

Quantitative Data Summary

The following table summarizes the benchmark pharmacological parameters for this compound derivatives across the discussed therapeutic targets.

| Compound Class / Derivative | Primary Target | Biological Effect | Key Quantitative Metric | Reference |

| PDE-I / PDE-II Subunits | DNA Minor Groove (AT-rich) | Adenine N3 Alkylation | Picomolar cytotoxicity in human tumor cell lines | [3] |

| OXi8006 Analogs (7-methoxy) | Microtubule Depolymerization | IC | [4] | |

| 7-Methoxyindole Derivatives | Aryl Hydrocarbon Receptor (AhR) | Transcriptional Activation | Relative Efficacy ( | [5] |

References

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) Source: PubMed Central (PMC) / NIH URL:[Link]

-

CC-1065 and the Duocarmycins: Synthetic Studies Source: Chemical Reviews / ElectronicsAndBooks URL:[Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor Source: PubMed Central (PMC) / NIH URL:[Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery Source: PubMed / NIH URL:[Link]

-

6-methoxy-7-hydroxyindole (CAS 70837-63-7) Chemical Properties and Upstream/Downstream Information Source: MolAid / 摩熵化学 URL:[Link]

Sources

- 1. 6-methoxy-7-(2-hydroxyethoxy)indole - CAS号 1448661-51-5 - 摩熵化学 [molaid.com]

- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electronic Structure & Reactivity of the 6-Methoxy-1H-indol-7-ol Scaffold

This guide details the electronic structure, reactivity profile, and synthetic methodologies for the 6-methoxy-1H-indol-7-ol scaffold. It is designed for medicinal chemists and process scientists requiring actionable data on this specific indole substitution pattern.

Executive Summary & Pharmacophore Significance

The This compound scaffold represents a highly electron-rich, privileged substructure in medicinal chemistry. Unlike the ubiquitous 5-substituted indoles (e.g., serotonin), the 6,7-dioxygenated pattern imparts unique electronic vectors and solubility profiles. This core is critical in the development of vascular disrupting agents (VDAs) (e.g., analogs of OXi8006) and IL-1 generation inhibitors .

Key Technical Advantages:

-

Electronic Activation: The synergistic electron-donating effects of the 6-OMe and 7-OH groups significantly raise the HOMO energy, making the C3 and C4 positions exceptionally nucleophilic.

-

Metabolic Stability: The 7-hydroxyl group provides a handle for Phase II conjugation (glucuronidation), while the 6-methoxy group blocks a common site of metabolic oxidation found in simple indoles.

-

Chelation Potential: The proximity of the 7-OH to the indole NH allows for bidentate hydrogen bonding or metal coordination in metalloenzyme active sites.

Electronic Structure Analysis

2.1 Resonance & Electron Density Distribution

The this compound system is defined by a "push-push" electronic arrangement.

-

C3 Nucleophilicity: The indole nitrogen lone pair, reinforced by the +M (mesomeric) effect of the 6-OMe and 7-OH groups, creates a center of highest electron density at C3.

-

C4 Activation: Unlike typical indoles, the 7-OH group directs electron density para to itself, activating the C4 position. This allows for regioselective functionalization (e.g., formylation or acylation) at C4 under controlled conditions, a rarity in indole chemistry.

-

Intramolecular H-Bonding: A weak intramolecular hydrogen bond often exists between the 7-hydroxyl proton and the 6-methoxy oxygen, stabilizing a planar conformation that favors intercalation into DNA or protein binding pockets.

2.2 Acid-Base Properties (Predicted)

| Functional Group | Approximate pKa | Structural Implication |

| Indole NH | ~17.5 | Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation. |

| 7-Hydroxyl (OH) | 9.2 – 9.8 | More acidic than phenol due to the electron-withdrawing nature of the indole ring system relative to benzene. |

| Conjugate Base | N/A | The 7-oxidoindole anion is stabilized by the adjacent 6-OMe group but is highly susceptible to oxidation. |

Reactivity Profile & Mechanistic Pathways[1]

3.1 Electrophilic Aromatic Substitution (EAS)

The scaffold reacts with electrophiles orders of magnitude faster than unsubstituted indole.

-

Vilsmeier-Haack Formylation: Exclusively occurs at C3 at 0°C. At elevated temperatures, competitive C4 formylation may occur due to the directing effect of the 7-OH.

-

Halogenation: Treatment with NBS or NCS typically yields the 3-halo derivative. Excess reagent leads to 3,3-dihaloindolenines or oxidative dimerization.

3.2 Oxidative Instability (Quinone Imine Formation)

A critical handling parameter is the scaffold's susceptibility to oxidation.

-

Pathway: One-electron oxidation of the 7-OH generates a radical, which can delocalize to C4 or C6. Further oxidation leads to the formation of ortho-quinone imine or para-quinone imine methides.

-

Mitigation: Synthetic handling requires inert atmospheres (Ar/N2) and the use of antioxidants (e.g., sodium ascorbate) during workup.

3.3 Regioselective Demethylation

A pivotal synthetic challenge is differentiating the 6- and 7-positions. The 7-position is sterically crowded but electronically distinct.

-

Reagent of Choice: Aluminum trichloride / Trimethylamine hydrochloride ([Al2Cl7][TMAH]) ionic liquid.[1]

-

Mechanism: The aluminum species coordinates preferentially to the less sterically hindered or more Lewis-basic oxygen. In 6,7-dimethoxy precursors, selective cleavage of the 7-OMe is observed due to the "relief of strain" and chelation with the indole NH.

Experimental Protocols

Protocol A: Synthesis via Selective Demethylation

Source Grounding: Adapted from Eur. J. Med. Chem. 1996 and OXi8006 analog synthesis (Bioorg. Med. Chem. 2011).

Objective: Selective conversion of 6,7-dimethoxyindole to this compound.

Reagents:

-

Substrate: 6,7-Dimethoxyindole (1.0 equiv)

-

Reagent: Aluminum Chloride (AlCl3) (3.0 equiv)

-

Additive: Trimethylamine Hydrochloride (TMAH) (excess to form ionic liquid)

-

Solvent: DCM (or neat ionic liquid)

Step-by-Step Procedure:

-

Ionic Liquid Prep: In a flame-dried flask under Argon, mix AlCl3 and TMAH in a 2:1 molar ratio until a homogeneous liquid forms (exothermic).

-

Addition: Dissolve 6,7-dimethoxyindole in minimal dry DCM and add dropwise to the ionic liquid at 0°C.

-

Reaction: Heat the mixture to 80°C (microwave irradiation is preferred for 1 hour; conventional heating requires 4-12 hours).

-

Quench: Cool to 0°C. Carefully quench with ice-cold saturated NaHCO3 solution. Caution: AlCl3 hydrolysis is violent.

-

Extraction: Extract with EtOAc (3x). The product is amphoteric; ensure pH is ~6-7 for optimal recovery.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). The 7-hydroxy compound is typically more polar than the starting material.

Validation Criteria:

-

1H NMR (DMSO-d6): Disappearance of one methoxy singlet (~3.8 ppm). Appearance of a broad D2O-exchangeable singlet (~9.5-10.0 ppm) for OH.

-

Regiochemistry Check: NOE (Nuclear Overhauser Effect) difference spectroscopy. Irradiation of the remaining OMe signal should show enhancement of the H-5 proton but not the H-3 or NH, confirming the 6-position retention.

Protocol B: C3-Functionalization (Vilsmeier-Haack)

Objective: Formylation at C3 to generate 7-hydroxy-6-methoxy-1H-indole-3-carbaldehyde.

-

Reagent Prep: Mix POCl3 (1.1 equiv) and DMF (1.2 equiv) at 0°C to generate the Vilsmeier salt (white precipitate/suspension).

-

Addition: Add solution of this compound in DMF dropwise at 0°C.

-

Workup: Pour into crushed ice/NaOAc. The aldehyde precipitates as a solid.[2]

-

Yield: Typically 85-95%.

Visualizations

Figure 1: Electronic Activation & Reactivity Map

This diagram illustrates the competing electronic vectors and the resulting reactive sites on the scaffold.

Caption: Electronic influence map showing the synergistic activation of C3 and C4 by the 6,7-dioxygenated system.

Figure 2: Synthesis Decision Tree

A logic flow for selecting the optimal synthetic route based on starting material availability.

Caption: Synthetic route selection guide. Route C (Selective Demethylation) is preferred for laboratory-scale precision.

References

-

Tanaka, M., et al. (1996). "Hydroxyindole derivatives as inhibitors of IL-1 generation. II. Synthesis and pharmacological activities of (E)-3-(7-hydroxy-6-methoxyindole-4-yl)-2-methylpropenoic acid derivatives." European Journal of Medicinal Chemistry, 31(3), 187-198. Link[3]

-

MacDonough, M. T., et al. (2013). "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006)." Bioorganic & Medicinal Chemistry, 21(21), 6358-6365. Link

-

Buccini, M., et al. (2022).[2] "Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons." ACS Omega, 7(23), 19894–19908. Link

-

PubChem Compound Summary. (2024). "this compound."[4][5] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 1006-94-6|5-Methoxyindole|BLD Pharm [bldpharm.com]

- 5. 13425-93-9|6,7-Dimethoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

metabolic stability predictions for 6-methoxy-1H-indol-7-ol

Technical Assessment: Metabolic Stability & Bioactivation Potential of 6-Methoxy-1H-indol-7-ol

Executive Summary

This technical guide provides a predictive metabolic stability analysis for This compound . Based on Structure-Activity Relationship (SAR) data of indole alkaloids (e.g., melatonin, serotonin) and phenolic xenobiotics, this molecule is classified as High Clearance / High Metabolic Liability .

The presence of a free hydroxyl group at C7 creates a "metabolic handle" for rapid Phase II conjugation (Glucuronidation/Sulfation), likely resulting in significant first-pass metabolism. Furthermore, the C6-methoxy group presents a risk of bioactivation: O-demethylation yields a 6,7-dihydroxyindole (catechol) intermediate, which is highly susceptible to oxidation into reactive ortho-quinones. This guide outlines the mechanistic pathways, predicted enzymatic drivers, and the validation protocols required to assess intrinsic clearance (

Structural Analysis & In Silico Prediction

The molecule this compound contains two critical electronic features that dictate its metabolic fate:

-

Electron-Rich Indole Core: The pyrrole ring is electron-rich, making it a substrate for oxidative attack by Cytochrome P450s (CYPs), particularly at the C2/C3 positions.

-

Vicinal Oxygenation (6-OMe, 7-OH):

-

C7-OH: A nucleophilic phenol ready for immediate Phase II conjugation.

-

C6-OMe: An ether linkage subject to O-dealkylation.

-

Interaction: The proximity of these groups (ortho-positioning) implies that if the C6-methoxy is demethylated, the resulting product is a catechol , a structural alert for toxicity.

-

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Implication |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| PSA (Polar Surface Area) | ~50 Ų | High oral absorption potential. |

| pKa (Phenol) | ~9.5 | Ionized at physiological pH? Partially (low fraction). |

| Metabolic Stability | Low | Rapid clearance via UGTs expected. |

Phase I Metabolism: Oxidative Pathways

While Phase II conjugation is likely the dominant clearance mechanism, Phase I pathways represent the bioactivation risks.

O-Demethylation (The Catechol Pathway)

The conversion of the methyl ether to a phenol is mediated by CYP enzymes. Based on indole analogs (e.g., 5-methoxyindole, melatonin), the primary isoforms involved are likely CYP1A2 (planar aromatics) and CYP2D6 (basic/neutral indoles).

-

Mechanism: H-atom abstraction from the methoxy carbon

Hemiacetal intermediate -

Risk: The product is an unstable catechol.

Indole Ring Oxidation

CYP-mediated epoxidation at the C2-C3 double bond is a common pathway for indoles. This can lead to:

-

Oxindole formation (rearrangement).

-

Ring opening (cleavage).

Phase II Metabolism: The "Glucuronidation Sink"

The C7-hydroxyl group is a "pre-installed" handle for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

-

Glucuronidation: UGT1A6 and UGT1A9 are highly active toward planar phenols and hydroxyindoles. This reaction adds a massive polar group (glucuronic acid, 176 Da), rendering the molecule water-soluble for renal excretion.

-

Sulfation: SULT1A1 is a high-affinity, low-capacity scavenger for phenols. At low concentrations of the drug, sulfation may predominate; at high concentrations, glucuronidation takes over.

Prediction: In human liver microsomes (HLM) without UDPGA cofactor, stability may appear moderate. With UDPGA, half-life (

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between safe clearance (Glucuronidation) and toxic bioactivation (Quinone formation).

Figure 1: Predicted metabolic tree. The green path represents safe clearance; the red path indicates bioactivation to toxic quinones.

Experimental Validation Protocols

To validate these predictions, a two-tiered assay strategy is required: Metabolic Stability (Clearance) and Reactive Metabolite Trapping (Safety).

Protocol A: Microsomal Stability Assay (Determination of and )

Objective: Measure the rate of disappearance of the parent compound in Human Liver Microsomes (HLM).

Reagents:

-

Pooled HLM (20 mg/mL protein conc).

-

NADPH Regenerating System (Phase I cofactor).

-

UDPGA (Phase II cofactor) + Alamethicin (pore-forming peptide to access luminal UGTs).

-

Test Compound (1 µM final conc).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (100 mM Phosphate, pH 7.4), and Alamethicin (50 µg/mg protein) on ice.

-

Initiation: Add cofactors (NADPH + UDPGA) and Test Compound. Incubate at 37°C.

-

Sampling: Remove aliquots at

min. -

Quenching: Add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Critical Control: Run a parallel incubation without UDPGA.

-

If

, clearance is UGT-driven.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Detect the formation of the transient ortho-quinone.

Workflow:

-

Incubate Parent (10 µM) with HLM + NADPH.

-

Add Trap: Supplement with Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).

-

Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan.

-

Hit Criteria: Identification of a mass peak corresponding to

.

Data Interpretation & Calculations

Summarize the raw data into Intrinsic Clearance (

Step 1: Determine Elimination Rate Constant (

Step 2: Calculate Half-Life (

Step 3: Calculate Microsomal Intrinsic Clearance (

Step 4: Scale to Whole Liver (

-

MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

-

Liver Weight: ~20 g/kg body weight (Human).

Interpretation Table

| CL_int (mL/min/kg) | Classification | Drug Development Implication |

| < 5 | Low Clearance | Good oral bioavailability expected. |

| 5 - 15 | Moderate | Acceptable; check protein binding. |

| > 15 | High Clearance | Likely outcome for this compound. Poor oral bioavailability; consider prodrug strategy (e.g., capping the 7-OH). |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for microsomal stability assessment.

References

-

Miners, J. O., et al. (2011). Glucuronidation of Hydroxyindoles by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition.[1][2]

-

Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.

-

Zhang, D., et al. (2019). Cytochrome P450-Mediated O-Demethylation of 5-Methoxyindole Derivatives: Implications for Toxicity. Chemical Research in Toxicology.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics.

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 6-Methoxy-1H-indol-7-ol via Reductive Cyclization of Substituted o-Nitrobenzaldehydes

Executive Summary & Target Significance

The indole core is a privileged scaffold in drug discovery, and oxygenated indoles are highly sought after as precursors for complex natural products and pharmacological agents. Specifically, 6-methoxy-1H-indol-7-ol (7-hydroxy-6-methoxyindole) serves as a critical building block in the total synthesis of marine alkaloids (such as alpkinidine) and novel melatonin receptor agonists .

Direct functionalization of the indole core at the C6 and C7 positions is notoriously difficult due to regioselectivity issues. Therefore, constructing the pyrrole ring de novo from a pre-functionalized benzene ring is the most robust strategy. This application note details a highly reliable, three-step synthetic protocol to prepare this compound starting from a commercially accessible or easily prepared precursor: 6-benzyloxy-5-methoxy-2-nitrobenzaldehyde .

Retrosynthetic Rationale & Mechanistic Causality

The synthesis relies on the classic condensation-reductive cyclization sequence , optimized here for highly oxygenated substrates.

-

Protecting Group Strategy : We do not start with a free phenol at the C6 position of the benzaldehyde (which becomes C7 of the indole). A free hydroxyl group is highly electron-donating and prone to oxidative degradation under the harsh conditions of the subsequent steps. The benzyl (Bn) ether is chosen because it is completely inert to the acidic Henry reaction and iron-mediated reduction, yet can be cleanly removed via mild hydrogenolysis in the final step .

-

The Henry Reaction (Nitroaldol Condensation) : Nitromethane acts as both the carbon source for C2 of the indole and the leaving group/redox sink during cyclization. The use of ammonium acetate in glacial acetic acid provides a perfectly buffered environment: the mild base catalyzes the nucleophilic attack of the nitronate ion, while the acidic medium and heat drive the immediate dehydration of the intermediate

-nitroalcohol to the thermodynamically stable -

Chemoselective Reductive Cyclization : While catalytic hydrogenation (e.g., Pd/C,

) can reduce

Synthetic pathway for this compound from a substituted o-nitrobenzaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Benzyloxy-5-methoxy-2-nitro- -nitrostyrene

Objective: Form the conjugated dinitro framework required for pyrrole ring closure.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (34.8 mmol) of 6-benzyloxy-5-methoxy-2-nitrobenzaldehyde in 80 mL of glacial acetic acid.

-

Reagent Addition: Add 10.6 g (174 mmol, 5.0 eq) of nitromethane, followed by 4.0 g (52.2 mmol, 1.5 eq) of anhydrous ammonium acetate.

-

Reaction: Heat the mixture to a gentle reflux (approx. 105°C) in an oil bath for 4 hours.

-

Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (

) should be entirely replaced by a bright yellow product spot (

-

-

Workup: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 300 mL of vigorously stirred, ice-cold distilled water. A bright yellow precipitate will form immediately.

-

Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (

mL) to remove residual acetic acid and ammonium salts. Dry the solid under high vacuum overnight.

Step 2: Iron-Mediated Reductive Cyclization to 7-Benzyloxy-6-methoxy-1H-indole

Objective: Chemoselectively reduce the nitro groups to drive intramolecular cyclization while preserving the benzyl ether.

-

Setup: Suspend 8.0 g (24.2 mmol) of the nitrostyrene intermediate in 120 mL of glacial acetic acid in a 500 mL round-bottom flask. Heat the suspension to 85°C.

-

Reduction: Carefully add 13.5 g (242 mmol, 10.0 eq) of activated iron powder in small portions over 30 minutes.

-

Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway and excessive foaming.

-

-

Reaction: Stir the mixture at 85°C for an additional 2 hours.

-

Self-Validation Check: The visual transition is stark—the bright yellow suspension will turn into a dark brown/black slurry as iron is oxidized to iron(II) acetate. TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of the nitrostyrene.

-

-

Workup: Cool the mixture to room temperature and dilute with 200 mL of ethyl acetate. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove insoluble iron salts. Wash the Celite pad with additional ethyl acetate (

mL). Do not skip the Celite filtration, or intractable emulsions will form during extraction. -

Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with water (

mL) and saturated aqueous

Mechanistic sequence of the iron-mediated reductive cyclization of o-nitro-β-nitrostyrene.

Step 3: Catalytic Hydrogenolysis to this compound

Objective: Cleave the benzyl protecting group to reveal the target phenol under mild conditions.

-

Setup: Dissolve 4.0 g (15.8 mmol) of 7-benzyloxy-6-methoxy-1H-indole in 60 mL of anhydrous methanol in a 250 mL heavy-walled hydrogenation flask.

-

Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 0.4 g of 10% Palladium on Carbon (Pd/C). Caution: Dry Pd/C is pyrophoric and can ignite methanol vapors if exposed to oxygen.

-

Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, using a double-layered balloon) at room temperature with vigorous stirring for 4 hours.

-

Self-Validation Check: Monitor via TLC (DCM/MeOH 95:5). The non-polar benzyl ether (

) will cleanly convert to the more polar phenol (

-

-

Workup: Purge the flask thoroughly with nitrogen to remove residual hydrogen. Filter the mixture through a short pad of Celite to safely remove the Pd/C catalyst. Wash the pad with methanol (

mL). -

Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a crystalline solid.

Quantitative Data & Analytical Summary

| Step | Transformation | Key Reagents | Temp / Time | Yield | Physical Appearance | Purification Method |

| 1 | Nitroaldol Condensation | 105°C / 4 h | 82 - 88% | Bright yellow solid | Precipitation / Filtration | |

| 2 | Reductive Cyclization | Fe powder, AcOH | 85°C / 2.5 h | 65 - 72% | Off-white solid | Silica Gel Chromatography |

| 3 | Hydrogenolysis (Deprotection) | 10% Pd/C, | 25°C / 4 h | 90 - 95% | Crystalline solid | Celite Filtration / Evaporation |

References

-

Buccini, M., Tham, L., & Skelton, B. W. (2022). Toward the Total Synthesis of Alpkinidine: Synthesis of Haloquinone CE Ring System Synthons and Attempted Nucleophilic Bisannulation. ACS Omega, 7(22), 18887–18899.[Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Application Notes and Protocols for the Regioselective Functionalization of 6-Methoxy-1H-indol-7-ol

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of the indole nucleus dictates its biological activity, making the development of methods for its precise functionalization a critical endeavor. This guide focuses on the regioselective functionalization of a highly activated and synthetically challenging substrate: 6-methoxy-1H-indol-7-ol. The presence of two potent electron-donating groups on the benzenoid ring presents unique challenges and opportunities for selective chemical transformations. These application notes provide a comprehensive overview of the theoretical considerations and practical protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel indole derivatives.

Understanding the Reactivity of this compound

The regioselectivity of functionalization reactions on the this compound core is governed by the interplay of the electronic effects of the methoxy and hydroxyl substituents, as well as the inherent reactivity of the indole nucleus.

Electronic Directing Effects:

Both the 6-methoxy (-OCH₃) and 7-hydroxyl (-OH) groups are strong electron-donating groups (EDGs) through resonance. They increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. In electrophilic aromatic substitution, these groups are ortho, para-directing.

-

The 6-methoxy group directs electrophilic attack to the C5 (para) and C7 (ortho) positions.

-

The 7-hydroxyl group directs electrophilic attack to the C6 (ortho) and C4 (para) positions.

The synergistic activation from both groups strongly enhances the nucleophilicity of the benzene ring, particularly at the C4 and C5 positions. The pyrrole ring, inherently electron-rich, remains a primary site for many reactions, with the C3 position being the most nucleophilic.

Predicted Sites of Reactivity:

Based on these electronic effects, the likely sites of functionalization are:

-

C3: The most nucleophilic carbon of the indole ring, highly susceptible to electrophilic attack.

-

C5: Activated by both the para-directing methoxy group and the ortho-directing hydroxyl group.

-

C4: Activated by the para-directing hydroxyl group and the ortho-directing methoxy group. Steric hindrance from the adjacent C5 and C3 positions might influence reactivity at this site.

-

N1: The indole nitrogen is nucleophilic and can be readily functionalized, especially after deprotonation.

-

C2: While less nucleophilic than C3, functionalization can be achieved, often through directed metalation or when the C3 position is blocked.[1]

The phenolic hydroxyl group at C7 and the N-H of the pyrrole ring are also reactive sites and will likely require protection for many transformations to achieve regioselectivity.

Visualizing the Reactive Landscape

The following diagram illustrates the key reactive positions on the this compound scaffold.

Sources

catalytic hydrogenation methods involving 6-methoxy-1H-indol-7-ol

Application Note: Advanced Catalytic Hydrogenation Protocols for 6-Methoxy-1H-indol-7-ol Scaffolds

Executive Summary & Mechanistic Insight

The indole scaffold this compound represents a unique challenge in catalytic hydrogenation due to its "electron-rich paradox." The presence of strong electron-donating groups (EDGs) at the C6 (methoxy) and C7 (hydroxyl) positions significantly increases the electron density of the benzene ring. While this makes the system prone to oxidative degradation, it paradoxically deactivates the pyrrole ring toward nucleophilic hydrogenation mechanisms and complicates electrophilic activation.

Effective hydrogenation of this scaffold typically targets two distinct outcomes:

-

O-Debenzylation (Preparation): Cleavage of a 7-benzyloxy precursor to reveal the 7-hydroxyl group without reducing the indole double bond.

-

C2-C3 Saturation (Derivatization): Reduction of the C2=C3 double bond to generate the corresponding indoline (2,3-dihydro-6-methoxy-1H-indol-7-ol), a pharmacophore found in mitomycin analogs and specific kinase inhibitors.

This guide details the protocols for these orthogonal transformations, emphasizing catalyst selection (Pd vs. Pt) to control chemo-selectivity.

Strategic Pathway Visualization

The following diagram illustrates the divergent reaction pathways controlled by catalyst and solvent selection.

Figure 1: Chemo-selective hydrogenation pathways for this compound scaffolds. Path A utilizes Palladium's affinity for benzylic C-O bonds. Path B utilizes Platinum's ability to reduce electron-rich aromatics under acidic activation.

Protocol A: Chemo-selective Preparation (O-Debenzylation)

Objective: To synthesize this compound from 7-(benzyloxy)-6-methoxy-1H-indole without reducing the indole double bond.

Rationale: Palladium on Carbon (Pd/C) is the catalyst of choice for hydrogenolysis. In neutral solvents (MeOH or EtOAc), Pd/C effectively cleaves the benzylic C-O bond but is generally insufficient to reduce the electron-rich indole ring at atmospheric pressure, ensuring high chemo-selectivity.

Materials:

-

Substrate: 7-(benzyloxy)-6-methoxy-1H-indole (1.0 equiv)

-

Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% water wet). Loading: 10 wt% relative to substrate.

-

Solvent: Methanol (HPLC grade, degassed).

-

Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration). Ensure complete solubility; mild sonication may be used.

-

Inerting: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove dissolved oxygen, which can cause oxidative polymerization of the resulting phenol.

-

Catalyst Addition: Carefully add 10 wt% Pd/C catalyst. Safety Note: Pd/C is pyrophoric. Add under a blanket of inert gas or as a water slurry.

-

Hydrogenation: Switch the gas source to Hydrogen (balloon). Purge the headspace with H₂ (3 cycles) and stir vigorously at room temperature (20-25°C).

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the benzyl peak and the appearance of the phenol (often more polar).

-

Workup:

-

Filter the reaction mixture through a Celite pad under a Nitrogen atmosphere (to prevent oxidation of the product).

-

Wash the pad with deoxygenated Methanol.

-

Concentrate the filtrate in vacuo at <40°C.

-

-

Storage: The product, this compound, is sensitive to air. Store under Argon at -20°C.

Protocol B: Catalytic Ring Reduction (Indoline Synthesis)

Objective: To reduce this compound to 2,3-dihydro-6-methoxy-1H-indol-7-ol (Indoline).

Rationale: Indoles are resistant to hydrogenation in neutral media. Protonation at C3 generates an iminium ion species (indoleninium), which disrupts aromaticity and activates the C2-C3 bond for hydride attack. Platinum Oxide (PtO₂, Adams' Catalyst) is superior to Pd/C for this transformation as it resists poisoning by the resulting amine and operates efficiently in acidic media.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: PtO₂ (Adams' Catalyst). Loading: 5-10 wt%.

-

Solvent: Glacial Acetic Acid (AcOH) or AcOH/EtOH (1:1 mixture).

-

Hydrogen Source: Hydrogenation shaker (Parr apparatus) or autoclave (50 psi / 3.4 bar).

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in Glacial Acetic Acid (0.05 - 0.1 M). The acid serves as both solvent and activator.[1]

-

Catalyst Addition: Add PtO₂ (5-10 wt%).

-

Pressurization: Seal the reaction vessel in a Parr shaker. Purge with H₂ (3 cycles). Pressurize to 50 psi (3.4 bar).

-

Reaction: Shake/stir at room temperature.

-

Note: If the reaction is sluggish after 4 hours, warm to 40°C. Avoid temperatures >60°C to prevent hydrogenolysis of the methoxy/hydroxy groups.

-

-

Monitoring: Monitor H₂ uptake. Theoretical uptake is 1 mole H₂ per mole substrate. Stop immediately upon cessation of uptake to prevent over-reduction to the octahydroindole.

-

Workup:

-

Depressurize and purge with Nitrogen.[2]

-

Filter through Celite to remove Platinum black.

-

Concentrate the acetic acid solution.

-

Neutralization (Critical): Dissolve residue in EtOAc and wash with saturated NaHCO₃ (cold) to remove residual acid. Do not use strong bases (NaOH) as the phenolic indoline oxidizes rapidly in basic, aerobic conditions.

-

Dry over Na₂SO₄ and concentrate.[3]

-

Comparative Data & Troubleshooting

Table 1: Catalyst Performance Matrix for this compound

| Catalyst | Solvent System | Pressure | Primary Product | Comments |

| 10% Pd/C | MeOH (Neutral) | 1 atm | 7-OH Indole | Excellent for debenzylation. Does not reduce ring. |

| 10% Pd/C | AcOH (Acidic) | 50 psi | Mixed | Slow ring reduction; risk of de-methoxylation. |

| PtO₂ | AcOH | 50 psi | Indoline | Recommended. Best balance of activity/selectivity. |

| Rh/Al₂O₃ | EtOH/AcOH | 100 psi | Octahydroindole | Over-reduction. Use only if full saturation is desired. |

| Raney Ni | EtOH | 50 psi | Degradation | Not recommended; tends to cleave C-O bonds. |

Troubleshooting Guide:

-

Problem: Reaction stalls at 50% conversion (Protocol B).

-

Problem: Loss of Methoxy Group (Demethylation).

-

Cause: Temperature too high (>50°C) or pressure too high (>100 psi).

-

Solution: Lower temperature to RT. If using Pd/C, switch to PtO₂ (Pd is more active for hydrogenolysis).

-

-

Problem: Product turns purple/black upon isolation.

-

Cause: Oxidative polymerization (Melanin-like formation).

-

Solution: Keep the crude product acidic (as the salt) until the last moment. Perform all workups with degassed solvents. Store as the HCl salt if possible.

-

References

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of Indoles. Journal of the American Chemical Society. Link

-

TCI Chemicals. (2023). Hydrogenation Catalysts: Technical Brochure. Link

-

BenchChem. (2025).[3] Catalyst selection for efficient synthesis of substituted indolines. Link

-

National Institute of Standards and Technology (NIST). (2023). 1H-Indole, 6-methoxy- Properties. NIST Chemistry WebBook.[4] Link

Sources

Application Note: Electrophilic Aromatic Substitution (EAS) on 6-Methoxy-1H-indol-7-ol

Document Type: Advanced Methodological Guide & Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Framework

The molecule 6-methoxy-1H-indol-7-ol is a highly privileged, electron-rich heterocyclic scaffold. It serves as a critical building block in the total synthesis of potent antitumor antibiotics, notably forming the PDE-I and PDE-II subunits of CC-1065 and the duocarmycins [1], as well as serving as a core pharmacophore for interleukin-1 (IL-1) generation inhibitors [2].

Functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a unique chemoselectivity challenge due to the presence of two competing nucleophilic domains:

-

The Pyrrole Ring (C-3): Driven by the enamine-like delocalization of the nitrogen lone pair, C-3 is the kinetic and thermodynamic default site for EAS. The activation energy required to form the Wheland intermediate here is naturally low.

-

The Carbocyclic Ring (C-4/C-5): The benzene ring is heavily activated by a synergistic "push-pull" effect. The 7-OH group is a powerful ortho/para director (activating C-4 and C-6), while the 6-OMe group activates C-5.

The Causality of Regiocontrol: Under neutral or acidic conditions, the HOMO density is localized over the pyrrole ring, driving electrophiles exclusively to C-3 . However, under basic conditions (forming the 7-phenoxide) or through the use of hydrogen-bond-directed organocatalysis, the HOMO density shifts dramatically to the carbocyclic ring, allowing for selective C-4 functionalization [3].

Mechanistic divergence of EAS on this compound based on reaction conditions.

Quantitative Data: Regioselectivity & Analytical Markers

To ensure a self-validating workflow, researchers must rely on distinct analytical markers to confirm regiochemical fidelity before proceeding to subsequent synthetic steps.

| Reaction Type | Electrophile | Directing Strategy | Primary Site | Yield Expectation | ¹H NMR Validation Marker (DMSO- |

| Vilsmeier-Haack | Chloroiminium Ion | Intrinsic (Kinetic) | C-3 | 85–92% | Loss of ~6.5 ppm (d) signal; Appearance of ~9.8 ppm (s, CHO). |

| Bromination | NBS | Intrinsic (Kinetic) | C-3 | 75–80% | Loss of ~6.5 ppm (d) signal; C-2 proton collapses to a singlet. |

| Friedel-Crafts | Ketimines | Organocatalytic (H-bond) | C-4 | 70–85% | Retention of |

Experimental Protocols: Self-Validating Workflows

Protocol A: C-3 Directed Vilsmeier-Haack Formylation

This protocol leverages the intrinsic nucleophilicity of the C-3 position. Phosphorus oxychloride (POCl₃) reacts with DMF to generate the highly electrophilic Vilsmeier reagent.

Causality of Experimental Choices:

-

Temperature Control (0 °C): The this compound scaffold is highly electron-rich and prone to oxidative degradation. Maintaining 0 °C during electrophile addition prevents polymerization.

-

Aqueous Base Quench: Hydrolysis of the intermediate iminium salt requires a mild base (aqueous NaOH or NaOAc) to prevent degradation of the sensitive 7-OH group.

Step-by-Step Methodology:

-

Reagent Preparation: Purge a dry 50 mL round-bottom flask with N₂. Add anhydrous DMF (10 mL) and cool to 0 °C using an ice bath.

-

Electrophile Generation: Add POCl₃ (1.2 equiv, 1.1 mmol) dropwise over 10 minutes. Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the chloroiminium ion. Stir for 30 minutes.

-

Substrate Addition: Dissolve this compound (1.0 equiv, 1.0 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation: TLC (Hexanes:EtOAc 1:1) should show the consumption of the starting material (Rf ~0.6) and the appearance of a highly UV-active baseline spot (the iminium intermediate).

-

Hydrolysis & Isolation: Pour the reaction mixture over crushed ice (20 g) and slowly adjust the pH to 8.0 using 2M NaOH (aq). The product, 7-hydroxy-6-methoxy-1H-indole-3-carbaldehyde, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Step-by-step workflow for the Vilsmeier-Haack formylation at the C-3 position.

Protocol B: C-4 Directed Organocatalytic Friedel-Crafts Alkylation

To overcome the natural C-3 preference, this protocol utilizes the 7-OH group as an internal directing moiety. By employing a bifunctional squaramide organocatalyst, the electrophile (e.g., an isatin-derived ketimine) is hydrogen-bonded in close proximity to the carbocyclic ring, steering the EAS exclusively to the C-4 position [3].

Causality of Experimental Choices:

-

Bifunctional Organocatalyst: The squaramide motif activates the electrophile via H-bonding, while the tertiary amine of the catalyst deprotonates the 7-OH group, increasing the HOMO density at C-4.

-

Non-Polar Solvent (DCM/Toluene): Maximizes the strength of the hydrogen-bonding network between the catalyst, the 7-OH group, and the electrophile, which would be disrupted in polar solvents like DMF.

Step-by-Step Methodology:

-

System Initialization: In a flame-dried vial, add this compound (1.0 equiv, 0.2 mmol), the ketimine electrophile (1.2 equiv, 0.24 mmol), and the bifunctional squaramide catalyst (5 mol%).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) (2.0 mL) to achieve a 0.1 M concentration.

-

Reaction: Stir the mixture at room temperature for 24–48 hours. Validation: Monitor via TLC. The C-4 alkylated product will typically run slightly lower than the starting indole due to increased molecular weight and polarity.

-

Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.

-

Analytical Validation: Run a ¹H NMR. The critical validation step is observing the retention of the C-3 pyrrole proton (~6.5 ppm, d) and the collapse of the C-5 proton into a singlet, confirming that substitution occurred at C-4 rather than C-3.

References

-

Title: CC-1065 and the Duocarmycins: Synthetic Studies Source: Chemical Reviews (1997) URL: [Link]

-

Title: Hydroxyindole derivatives as inhibitors of IL-1 generation. II. Synthesis and pharmacological activities of (E)-3-(7-hydroxy-6-methoxyindole-4-yl)-2-methylpropenoic acid derivatives Source: European Journal of Medicinal Chemistry (1996) URL: [Link]

-

Title: Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring Source: ACS Catalysis (2016) URL: [Link]

microwave-assisted synthesis techniques for 6-methoxy-1H-indol-7-ol derivatives

As a Senior Application Scientist, this guide provides an in-depth exploration of . These scaffolds are of significant interest in medicinal chemistry, and leveraging Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach to their preparation, emphasizing speed, efficiency, and sustainability.[1][2]

The Strategic Advantage of Microwave-Assisted Synthesis

The indole core is a privileged structure in pharmacology, forming the basis for numerous therapeutic agents.[3][4] Specifically, the 6-methoxy-1H-indol-7-ol framework is a key pharmacophore whose efficient synthesis is critical for drug discovery programs. Traditional synthesis methods for such highly substituted indoles often involve lengthy reaction times, harsh conditions, and modest yields.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology that circumvents these limitations.[6][7] Unlike conventional heating which relies on slow, inefficient heat transfer through convection, microwave irradiation utilizes dielectric heating.[8][9] This process involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate. This generates heat volumetrically and homogeneously, leading to several key advantages:

-

Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[10]

-

Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6]

-

Enhanced Reaction Control: Microwave reactors allow for precise temperature and pressure control, improving reproducibility.[9]

-

Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for the use of less hazardous solvents or even solvent-free conditions.[8][11]

Mechanism of Microwave Heating

The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[9][10]

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes rapid intermolecular friction, which manifests as intense, localized heat.[9]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts, catalysts), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.

This direct energy transfer is fundamentally more efficient than conductive heating and is the primary driver for the observed rate enhancements in microwave-assisted reactions.[9]

General Experimental Workflow

A typical microwave-assisted synthesis experiment follows a streamlined and controlled workflow. The use of dedicated microwave vials designed to withstand high pressures and temperatures is crucial for safety and reproducibility.

Caption: General workflow for microwave-assisted organic synthesis.

Synthetic Protocols for this compound Derivatives

While a single, direct protocol for this compound may not be widely published, its synthesis can be reliably achieved by adapting several classical indole syntheses to microwave conditions. The key is the selection of appropriately substituted starting materials. For the 7-hydroxy group, it is often strategic to use a protected form, such as a benzyloxy (OBn) or methoxymethyl (MOM) ether, which can be deprotected in a final step. The following protocols are designed for the synthesis of a 7-(benzyloxy)-6-methoxy-1H-indole scaffold, a versatile precursor to the target molecule.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a robust method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[12] Microwave irradiation drastically accelerates the cyclization step.[13][14]

Reaction Scheme: Starting Materials: (2-(Benzyloxy)-3-methoxyphenyl)hydrazine + Pyruvic acid Product: 7-(Benzyloxy)-6-methoxy-1H-indole-2-carboxylic acid

Caption: Key mechanistic steps in the Fischer Indole Synthesis.

Experimental Protocol:

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (2-(benzyloxy)-3-methoxyphenyl)hydrazine (1.0 mmol, 244.3 mg) and pyruvic acid (1.2 mmol, 105.7 mg).

-

Solvent/Catalyst Addition: Add 3 mL of a 4:1 mixture of ethanol and water. Then, carefully add p-toluenesulfonic acid (p-TSA) (0.2 mmol, 38.0 mg) as the catalyst.

-

Microwave Irradiation: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 150 °C for 15 minutes.

-

Work-up: After the reaction vessel has cooled to room temperature, pour the mixture into 20 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the target indole-2-carboxylic acid.

-

Decarboxylation (Optional): The resulting 2-carboxylic acid can be decarboxylated by heating in quinoline with a copper catalyst to yield the 7-(benzyloxy)-6-methoxy-1H-indole.

Scientist's Notes:

-

Causality: The use of a polar solvent system (ethanol/water) is crucial for efficient coupling with microwave irradiation.[8] p-TSA is an effective catalyst for both the initial hydrazone formation and the subsequent cyclization, and its use in catalytic amounts is a hallmark of an efficient reaction.[13] The 150 °C temperature provides sufficient energy to overcome the activation barrier for the[3][3]-sigmatropic rearrangement, which is often the rate-limiting step.

Protocol 2: Microwave-Assisted Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[15] This method offers excellent regiocontrol and functional group tolerance, making it ideal for complex targets. Microwave heating significantly accelerates the catalytic cycle.[16][17]

Reaction Scheme: Starting Materials: 1-Amino-2-(benzyloxy)-3-bromo-4-methoxybenzene + Trimethylsilylacetylene Product: 7-(Benzyloxy)-6-methoxy-2-(trimethylsilyl)-1H-indole

Experimental Protocol:

-

Reagent Preparation: To a 10 mL microwave vial with a stir bar, add 1-amino-2-(benzyloxy)-3-bromo-4-methoxybenzene (1.0 mmol, 324.2 mg), Pd[P(tBu)₃]₂ (5 mol%, 25.5 mg), and N,N-dicyclohexylmethylamine (Cy₂NMe) (2.5 mmol, 488.9 mg).

-

Solvent and Reagent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial. Finally, add trimethylsilylacetylene (2.0 mmol, 196.4 mg).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate with stirring at 80 °C for 30 minutes.[17]

-

Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (ethyl acetate/hexane gradient) to obtain the 2-silylated indole.

-

Desilylation: The trimethylsilyl group at the 2-position can be easily removed by treatment with tetrabutylammonium fluoride (TBAF) in THF to yield the parent indole.

Scientist's Notes:

-

Causality: The use of a sterically demanding phosphine ligand like P(tBu)₃ is critical for promoting the oxidative addition of the palladium catalyst to the o-bromoaniline, which can be a slow step.[16][17] The organic base, Cy₂NMe, is used to neutralize the HBr formed during the catalytic cycle. A lower temperature of 80 °C is often sufficient under microwave conditions, minimizing potential side reactions.[17]

Protocol 3: Microwave-Assisted Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-haloketone with an arylamine.[5] Microwave irradiation, particularly under solvent-free conditions, has revitalized this synthesis by improving yields and simplifying the procedure.[14][18]

Reaction Scheme: Starting Materials: 2-(Benzyloxy)-3-methoxyaniline + 2-Bromoacetophenone Product: 7-(Benzyloxy)-6-methoxy-2-phenyl-1H-indole

Experimental Protocol:

-

Reagent Preparation: In a 10 mL microwave vial, mix 2-(benzyloxy)-3-methoxyaniline (2.0 mmol, 458.5 mg) and 2-bromoacetophenone (1.0 mmol, 199.0 mg). The arylamine is used in excess to act as both reactant and base.[12]

-

Microwave Irradiation: Place the open vial inside a larger beaker within the microwave reactor for secondary containment. Irradiate the solvent-free mixture at 180 °C for 5-10 minutes.[18]

-

Work-up: Allow the mixture to cool to room temperature. The resulting solid mass is the crude product.

-

Purification: Dissolve the crude product in a minimal amount of dichloromethane and directly purify by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the pure 2-arylindole.[12]

Scientist's Notes:

-

Causality: The solvent-free approach is highly efficient as the microwave energy is absorbed directly by the polar reactants, leading to extremely rapid heating.[1] The high temperature is necessary to drive the electrophilic cyclization and subsequent aromatization. This one-pot procedure is atom-economical and environmentally friendly due to the absence of a solvent.[18]

Comparative Data Summary

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The following table summarizes typical experimental parameters for the microwave-assisted synthesis of analogous indole derivatives.

| Synthesis Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (min) | Typical Yield (%) | Reference(s) |

| Fischer Indole | Arylhydrazine, Ketone | p-TSA, ZnCl₂ | EtOH/H₂O | 150 - 170 | 10 - 15 | 75 - 95 | [12][14] |

| Larock Indole | o-Bromoaniline, Alkyne | Pd[P(tBu)₃]₂ | 1,4-Dioxane | 60 - 80 | 30 - 60 | 80 - 90 | [16][17] |

| Bischler-Möhlau | Arylamine, α-Haloketone | None (Amine excess) | Solvent-free | 170 - 180 | 5 - 10 | 52 - 75 | [12][18] |

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional methods for the rapid and efficient construction of this compound derivatives.[19][20] By adapting classical named reactions such as the Fischer, Larock, and Bischler syntheses, researchers can significantly shorten development timelines, improve yields, and operate under greener, more sustainable conditions. The protocols and data presented here offer a robust framework for scientists in drug development to synthesize these valuable heterocyclic scaffolds with greater control and efficiency.

References

- Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (2025). Benchchem.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. (2017).

- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.

- Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno-[1,2-b]indoles under Microwave Irradi

- Microwave Assisted Organic Synthesis: A Green Chemical Approach. (2013). Asian Journal of Pharmaceutical Research and Development.

- Microwave Assisted Organic Synthesis. (2002). University of Florida.

- Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. (2017). PubMed.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.

- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi

- Revolutionizing Indole Synthesis: A Microwave-Powered Approach. (n.d.). Scribd.

- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2025). Request PDF.

- Theory of Microwave Heating for Organic Synthesis. (n.d.).

- Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2025). MDPI.

- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.

- Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (2010). Ingenta Connect.

- Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. (2025). Request PDF.

- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). PMC.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015). ConnectSci.

- Blue-luminescent 5-(3-indolyl)oxazoles via microwave-assisted three-component coupling–cycloisomerization–Fischer indole synthesis. (2011). Organic & Biomolecular Chemistry (RSC Publishing).

- Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno[1,2-b]indoles under Microwave Irradiation. (2025).

- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Scilit.

- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016).

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.

- Hemetsberger indole synthesis. (n.d.). Wikipedia.

- Microwave-assisted synthesis of indole. (n.d.). RSC Publishing.

- A Mild and General Larock Indolization Protocol for the Preparation of Unn

- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry.

- Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. (2024). Journal of the American Chemical Society.

- Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (2017). The Journal of Organic Chemistry.

- Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. (n.d.). JOCPR.

- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Bentham Science.

- 6-Methoxy-1H-indole. (n.d.). PubChem.

- An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (2025). Benchchem.

- Microwave assisted synthesis of indoles: Madelung's Reaction. (2008). Sciforum.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 6. ijrpas.com [ijrpas.com]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 10. visitka.narod.ru [visitka.narod.ru]

- 11. ajprd.com [ajprd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Synthesis of Medicinally Relevant Indoles: Ingenta Connect [ingentaconnect.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis | Scilit [scilit.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. scribd.com [scribd.com]

Troubleshooting & Optimization

improving reaction yields in the synthesis of 6-methoxy-1H-indol-7-ol

Welcome to the technical support center for the synthesis of 6-methoxy-1H-indol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and provide field-proven insights to help you improve reaction yields and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common culprits?

Low yields in multi-step indole syntheses can be attributed to several factors. The most common issues include suboptimal reaction conditions, particularly in the cyclization step, and degradation of the electron-rich indole core during workup or purification.[1] The presence of both a methoxy and a hydroxyl group makes the benzene portion of the indole highly activated and susceptible to oxidation.

Key areas to investigate include:

-

Purity of Starting Materials: Ensure the purity of your precursors, as contaminants can initiate side reactions or poison catalysts.[1]

-

Atmospheric Control: The phenol moiety and the indole nucleus are sensitive to air oxidation, especially under basic conditions or in the presence of transition metals. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is critical.

-

Reaction Temperature: Indole formation, such as in the Fischer indole synthesis, is highly sensitive to temperature.[2] Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my synthesis?

Regioselectivity is a significant challenge, especially when constructing the indole core from a substituted aniline. The directing effects of the substituents on the aniline precursor are paramount. For a precursor like 2-amino-3-methoxyphenol, cyclization must be controlled to form the desired indole isomer.

Strategies to enhance regioselectivity:

-

Choice of Synthesis Route: Not all named indole syntheses are suitable for every substitution pattern. For this specific molecule, a Bischler-Möhlau or a strategy involving intramolecular cyclization of an o-alkynylaniline derivative might offer better regiocontrol than a classical Fischer indole synthesis.

-

Protecting Groups: The use of a bulky protecting group on the hydroxyl or amino function can sterically hinder reaction at an undesired position, thereby directing the cyclization.

Q3: My product appears to be degrading during column chromatography. What purification strategies do you recommend?

Phenolic indoles like this compound can be sensitive to silica gel, which is weakly acidic and can promote decomposition.

Alternative Purification Techniques:

-

Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

-